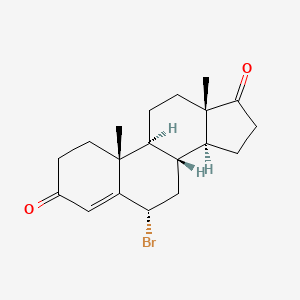

6alpha-Bromo androstenedione

Beschreibung

BenchChem offers high-quality 6alpha-Bromo androstenedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6alpha-Bromo androstenedione including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWQRBIGKRAICT-BMSLSITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707259 | |

| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61145-67-3 | |

| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dichotomy of Stereochemistry: A Technical Guide to the Aromatase Inhibition Mechanism of 6α-Bromo androstenedione

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibition of aromatase by 6α-bromo androstenedione. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical role of stereochemistry in defining the inhibitory profile of this compound. We will dissect the competitive inhibitory nature of the 6α-epimer, contrasting it with the mechanism-based irreversible inhibition exhibited by its 6β-counterpart. This guide will further detail the structural features of the aromatase active site that govern these interactions and present the standard experimental protocols for the characterization of such inhibitors.

Introduction: Aromatase - The Estrogen Synthetase

Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis.[1][2] It catalyzes the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively.[3] This process of aromatization is a crucial physiological event in various tissues, including the gonads, brain, adipose tissue, and placenta.[2] However, in hormone-dependent breast cancers, local estrogen production by aromatase can fuel tumor growth.[4] Consequently, the development of potent and selective aromatase inhibitors (AIs) has been a cornerstone of endocrine therapy for estrogen receptor-positive breast cancer.[4][5]

AIs are broadly classified into two categories: non-steroidal inhibitors that bind reversibly to the enzyme's active site, and steroidal inhibitors that can act as irreversible, mechanism-based inactivators, also known as suicide inhibitors.[6][7] Understanding the precise mechanism of action of these inhibitors is paramount for the design of more effective and specific therapeutic agents.

6-Bromo androstenedione: A Tale of Two Epimers

6-Bromo androstenedione exists as two stereoisomers, or epimers, distinguished by the orientation of the bromine atom at the 6th position of the steroid's A-ring: 6α-bromo androstenedione and 6β-bromo androstenedione. Crucially, this subtle difference in stereochemistry dictates a profound divergence in their mechanism of aromatase inhibition.[8]

6α-Bromo androstenedione: A Competitive Inhibitor

Research has demonstrated that 6α-bromo androstenedione acts as a potent competitive inhibitor of human placental aromatase.[8] Competitive inhibition occurs when the inhibitor molecule bears a structural resemblance to the natural substrate and competes for binding to the same active site on the enzyme.[9] In this case, 6α-bromo androstenedione mimics the structure of the endogenous substrate, androstenedione.

The binding of a competitive inhibitor is reversible, and its effect can be overcome by increasing the concentration of the substrate. The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. For 6α-bromo androstenedione, the apparent Ki has been reported to be in the nanomolar range, indicating a high affinity for the aromatase active site.[8]

6β-Bromo androstenedione: A Suicide Inhibitor

In stark contrast, the 6β-epimer of bromo androstenedione is a mechanism-based irreversible inhibitor , or suicide inhibitor.[6][8] A suicide inhibitor is a substrate analogue that is processed by the target enzyme's catalytic machinery, leading to the generation of a reactive intermediate.[10] This intermediate then forms a covalent bond with a crucial amino acid residue within the active site, leading to the irreversible inactivation of the enzyme.[9][10]

The inactivation by 6β-bromo androstenedione is time-dependent and requires the presence of the cofactor NADPH, which is essential for the catalytic activity of aromatase.[8] This NADPH dependency confirms that the inhibitor must be processed by the enzyme to exert its inactivating effect.

The following diagram illustrates the distinct inhibitory mechanisms of the two epimers.

Caption: Divergent inhibition mechanisms of 6-bromo androstenedione epimers.

The Aromatase Active Site: A Structural Perspective

The crystal structure of human placental aromatase reveals a deep, buried active site located in the distal cavity of the heme-binding pocket.[5][11] The natural substrate, androstenedione, fits snugly within this hydrophobic cavity, with its β-face oriented towards the heme iron, the catalytic center of the enzyme.[11] The specificity of the active site is conferred by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues.[5] For instance, the 3-keto and 17-keto groups of androstenedione form hydrogen bonds with the side chain of Asp309 and the backbone amide of Met374, respectively.[11]

The differential behavior of the 6α and 6β epimers can be attributed to their distinct orientations within this precisely structured active site. The α-position points below the plane of the steroid, while the β-position is above. This stereochemical difference likely influences the proximity of the bromine atom to catalytically important residues and the heme iron, ultimately determining whether the compound acts as a competitive inhibitor or is processed into a reactive species.

The following diagram provides a simplified representation of the aromatase active site with a bound substrate.

Caption: Simplified schematic of the aromatase active site with bound androstenedione.

Experimental Validation of Inhibition Mechanisms

A robust combination of biochemical and analytical techniques is employed to characterize the mechanism of aromatase inhibitors.

Enzyme Kinetics Assays

The initial characterization of an inhibitor involves determining its effect on the rate of the enzymatic reaction.

Protocol: Aromatase Activity Assay (Radiometric Method)

This is a widely used method for measuring aromatase activity, often referred to as the tritiated water release assay.[8][12][13]

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing human placental microsomes (as a source of aromatase), a buffer solution, and the cofactor NADPH.[8][12]

-

Incubation with Inhibitor: The enzyme preparation is pre-incubated with varying concentrations of the test compound (e.g., 6α-bromo androstenedione).

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [1β-³H]-androstenedione.[12][14]

-

Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped. The tritiated water (³H₂O), a product of the aromatization reaction, is separated from the unreacted substrate.[13]

-

Quantification: The amount of ³H₂O formed is quantified using liquid scintillation counting, which is directly proportional to the aromatase activity.[14]

-

Data Analysis: The inhibition data is analyzed using kinetic models (e.g., Michaelis-Menten kinetics) to determine the type of inhibition (competitive, non-competitive, etc.) and to calculate the Ki value.[15]

Table 1: Key Kinetic Parameters for Aromatase Inhibitors

| Parameter | Description | Significance |

| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | A measure of inhibitor potency. |

| Ki | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | A more precise measure of inhibitor affinity for competitive inhibitors. |

| k_inact | The maximal rate of enzyme inactivation at a saturating concentration of a suicide inhibitor. | Characterizes the efficiency of a suicide inhibitor. |

Characterization of Suicide Inhibition

To confirm mechanism-based irreversible inhibition, time-dependency studies are crucial.[8]

Protocol: Time-Dependent Inactivation Assay

-

Pre-incubation: The aromatase enzyme is pre-incubated with the potential suicide inhibitor (e.g., 6β-bromo androstenedione) and NADPH for various time intervals.[8]

-

Dilution and Activity Measurement: At each time point, an aliquot of the pre-incubation mixture is diluted to a concentration where the inhibitor has a negligible effect on the enzyme activity during the subsequent assay. This dilution step is critical to stop the inactivation process.

-

Aromatase Activity Assay: The residual aromatase activity in the diluted aliquots is measured using the standard radiometric assay as described above.[8]

-

Data Analysis: The decrease in enzyme activity over time is plotted to determine the rate of inactivation (k_inact).[16]

Mass Spectrometry for Covalent Adduct Identification

For irreversible inhibitors, mass spectrometry (MS) is a powerful tool to confirm the formation of a covalent bond between the inhibitor and the enzyme.[17][18]

Workflow: Intact Protein Mass Spectrometry Analysis

-

Incubation: The target enzyme (aromatase) is incubated with the irreversible inhibitor.

-

Sample Preparation: The reaction mixture is desalted and prepared for MS analysis.

-

Mass Spectrometry Analysis: The mass of the intact protein is measured using techniques such as electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.[18][19]

-

Data Interpretation: A mass shift corresponding to the molecular weight of the inhibitor (or a reactive fragment thereof) covalently bound to the enzyme confirms the irreversible binding.[19] Peptide mapping MS can further identify the specific amino acid residue that has been modified.[20]

The following diagram outlines the experimental workflow for characterizing an aromatase inhibitor.

Caption: Experimental workflow for the characterization of aromatase inhibitors.

Conclusion

The case of 6-bromo androstenedione provides a compelling example of how subtle stereochemical modifications can fundamentally alter the pharmacological profile of a drug candidate. While 6α-bromo androstenedione acts as a potent, reversible competitive inhibitor of aromatase, its 6β-epimer functions as a mechanism-based irreversible inactivator. This dichotomy underscores the importance of a detailed structural and mechanistic understanding in the design of targeted enzyme inhibitors. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of such compounds, facilitating the development of next-generation therapeutics for hormone-dependent diseases.

References

-

Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione. Endocrinology.

-

X-ray Structure of Human Aromatase Reveals An Androgen-Specific Active Site. Journal of Steroid Biochemistry and Molecular Biology.

-

X-ray Structure of Human Aromatase Reveals An Androgen-Specific Active Site. ResearchGate.

-

Kinetic analysis of enzyme systems with suicide substrate in the presence of a reversible competitive inhibitor, tested by simulated progress curves. PubMed.

-

Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. Environmental Protection Agency.

-

Kinetics of suicide substrates. Practical procedures for determining parameters. Biochemical Journal.

-

Molecular characterization of aromatase. Journal of Steroid Biochemistry and Molecular Biology.

-

Aromatase. Proteopedia.

-

Binding sites in aromatase. ResearchGate.

-

NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE. PubMed Central.

-

Enzyme Inhibition. Chemistry LibreTexts.

-

MS-Based Covalent Binding Analysis. ICE Bioscience.

-

High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Analytical Chemistry.

-

Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology.

-

Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of Medicinal Chemistry.

-

Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals.

-

Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry.

-

What is the best method to measure the aromatase activity? what about the aromatase stability in cell culture?. ResearchGate.

-

An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society.

-

New experimental models for aromatase inhibitor resistance. Journal of Steroid Biochemistry and Molecular Biology.

-

Aromatase Assay Fact Sheet. Environmental Protection Agency.

-

Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity. Turkish Journal of Pharmaceutical Sciences.

-

Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Environmental Protection Agency.

-

Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Molecules.

-

Suicide inhibition. Wikipedia.

-

Aromatase inhibitors for breast cancer: Lessons from the laboratory. ResearchGate.

-

Synthesis and Biochemical Properties of 6-Bromoandrostenedione Derivatives with a 2,2Dimethyl or 2Methyl Group as Aromatase Inhibitors. ResearchGate.

-

6-Bromo [Fast Facts]. WebMD.

-

Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells. International Journal of Molecular Sciences.

-

Mechanisms of allosteric and mixed mode aromatase inhibitors. RSC Chemical Biology.

-

Brain-derived estrogens facilitate male-typical behaviors by potentiating androgen receptor signaling in medaka. eLife.

-

Aromatase inhibitors. Synthesis and biological activity of androstenedione derivatives. Journal of Medicinal Chemistry.

-

Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates. Drug Metabolism and Disposition.

Sources

- 1. Molecular characterization of aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatase - Proteopedia, life in 3D [proteopedia.org]

- 3. Structural and Functional Characterization of Aromatase, Estrogen Receptor, and Their Genes in Endocrine-Responsive and – Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Structure of Human Aromatase Reveals An Androgen-Specific Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 15. Kinetic analysis of enzyme systems with suicide substrate in the presence of a reversible competitive inhibitor, tested by simulated progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of suicide substrates. Practical procedures for determining parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 18. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Structural Characterization of 6α-Bromo-androstenedione

This guide provides a comprehensive overview of the chemical synthesis and detailed structural elucidation of 6α-bromo-androstenedione. Designed for researchers, chemists, and professionals in drug development, this document delves into the causal mechanisms behind the synthetic strategy and the validation protocols essential for confirming the molecule's precise architecture.

Introduction and Significance

6α-Bromo-androstenedione is a synthetic derivative of androstenedione, a naturally occurring steroid hormone.[1] Its significance in the scientific community primarily stems from its potent activity as an aromatase inhibitor.[2][3][4] Aromatase is a critical enzyme (cytochrome P450 19A1) responsible for the final step in the biosynthesis of estrogens from androgens.[5][6] By inhibiting this enzyme, compounds like 6α-bromo-androstenedione can modulate estrogen levels, making them valuable tools in endocrinology research and as potential leads in the development of therapeutics for estrogen-dependent conditions.

The stereochemistry at the C6 position is crucial for biological activity. The α-configuration of the bromine atom distinguishes this isomer from its 6β counterpart, leading to different pharmacological profiles. A robust and well-characterized synthetic route is paramount for ensuring the production of the correct isomer for research and development purposes.

Synthesis of 6α-Bromo-androstenedione

The synthesis of 6α-bromo-androstenedione from the readily available precursor, androst-4-ene-3,17-dione, is a multi-step process that requires careful control of reaction conditions to achieve the desired stereoselectivity. The overarching strategy involves the formation of a dienol intermediate, which is then subjected to electrophilic bromination.

Rationale for the Synthetic Approach

The core challenge in this synthesis is the site-selective and stereoselective introduction of a bromine atom at the C6 position of the steroid nucleus. Direct bromination of the starting androst-4-ene-3,17-dione is often unselective. Therefore, a more controlled approach is necessary:

-

Formation of a Dienol Intermediate: The first step involves converting the enone system of androst-4-ene-3,17-dione into a more reactive 3,5-dien-3-ol acetate. This is typically achieved by treatment with an acetylating agent, such as isopropenyl acetate or acetic anhydride, under acidic catalysis. This transformation serves two purposes: it protects the C3 ketone and creates a reactive diene system across C3-C6, which directs the subsequent electrophilic attack.

-

Electrophilic Bromination: The 3,5-diene is then treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The attack of the bromine occurs at the C6 position. The stereochemical outcome (α vs. β) is influenced by steric hindrance and the reaction conditions. The attack generally proceeds from the less hindered α-face of the steroid nucleus.

-

Hydrolysis and Isomerization: The resulting 6-bromo-3-enol acetate is then hydrolyzed under acidic conditions. This step regenerates the C3 ketone and the Δ⁴ double bond. This step is critical as it can also facilitate the epimerization of the less stable 6β-bromo isomer to the more thermodynamically stable 6α-bromo isomer.[7]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of 3-Acetoxy-androsta-3,5-diene-17-one

-

To a solution of androst-4-ene-3,17-dione (1.0 eq) in a mixture of toluene and acetic anhydride, add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enol acetate.

Step 2: Bromination to form 6α-Bromo-androst-4-ene-3,17-dione

-

Dissolve the crude enol acetate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

-

Upon completion, add a solution of aqueous sodium thiosulfate to quench any remaining NBS.

-

Add a solution of hydrochloric acid in aqueous acetone to facilitate hydrolysis of the enol acetate and promote epimerization to the desired 6α-isomer.

-

Stir for an additional 1-2 hours at room temperature.

-

Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure.

-

Recrystallize the purified product from a suitable solvent system (e.g., acetone/hexane) to obtain 6α-bromo-androstenedione as a pale yellow solid.[3]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of 6α-bromo-androstenedione.

Structural Characterization

Once synthesized, a rigorous structural characterization is essential to confirm the identity, purity, and stereochemistry of the final product. This is achieved through a combination of spectroscopic and physical methods.

Physical Properties

| Property | Observation | Reference |

| Appearance | Pale Yellow Solid | [3] |

| Molecular Formula | C₁₉H₂₅BrO₂ | [3][8] |

| Molecular Weight | 365.31 g/mol | [3][8][9] |

| Melting Point | 158-163°C (decomposes) | [8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule, particularly for confirming the stereochemistry at the C6 position.

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Key Features |

| C19-CH₃ | ~1.40 | Singlet, characteristic angular methyl group. |

| C18-CH₃ | ~0.95 | Singlet, characteristic angular methyl group. |

| C4-H | ~5.90 | Singlet, vinylic proton of the α,β-unsaturated ketone. |

| C6-H | ~4.80 | Doublet of doublets, proton geminal to the bromine. The coupling constants are diagnostic for the α-bromo (equatorial proton) configuration. |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Key Features |

| C3 (C=O) | ~198.0 | Carbonyl of the α,β-unsaturated ketone. |

| C17 (C=O) | ~219.0 | Carbonyl in the five-membered ring. |

| C5 | ~165.0 | Quaternary vinylic carbon. |

| C4 | ~125.0 | Vinylic carbon with one proton attached. |

| C6 | ~55.0 | Carbon bearing the bromine atom. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of a bromine atom.

| Analysis | Expected Result | Significance |

| Molecular Ion (M⁺) | m/z ≈ 364.10 and 366.10 | Confirms the molecular formula. The two peaks of nearly equal intensity are due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| Monoisotopic Mass | 364.10379 Da | High-resolution mass spectrometry provides the exact mass, further confirming the elemental composition.[9] |

Characterization Workflow Diagram

Caption: The workflow for the structural verification of synthesized 6α-bromo-androstenedione.

Conclusion

The synthesis and structural characterization of 6α-bromo-androstenedione require a well-defined chemical strategy coupled with rigorous analytical validation. The methods outlined in this guide provide a robust framework for obtaining this potent aromatase inhibitor with high purity and confirmed stereochemistry. The successful execution of these protocols is fundamental for ensuring the reliability of data generated in subsequent biological and pharmacological studies.

References

-

Numazawa, M., et al. (2000). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Numazawa, M., & Mutsumi, A. (1989). Synthesis and spectral properties of epimeric 6-bromoandrogens. Steroids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromoandrostenedione. PubChem Compound Database. Available at: [Link]

-

Numazawa, M., et al. (2000). Synthesis and Biochemical Properties of 6-Bromoandrostenedione Derivatives with a 2,2-Dimethyl or 2-Methyl Group as Aromatase Inhibitors. ResearchGate. Available at: [Link]

-

Yoshimoto, F. X., et al. (2023). Synthesis of 6β-hydroxy androgens from a 3,5-diene steroid precursor to test for cytochrome P450 3A4-catalyzed hydroxylation of androstenedione. Steroids. Available at: [Link]

-

Ruixibiotech. (n.d.). 6-b-Bromo Androstenedione CAS:38632-00-7. Available at: [Link]

-

Auchus, R. J., & Auchus, A. P. (2014). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. Journal of Biological Chemistry. Available at: [Link]

-

Hackett, J. C., et al. (2014). Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. 6-b-Bromo Androstenedione CAS:38632-00-7 - Ruixibiotech [ruixibiotech.com]

- 2. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of the Third Oxidative Step in the Conversion of Androgens to Estrogens by Cytochrome P450 19A1 Steroid Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. usbio.net [usbio.net]

- 9. 6-Bromoandrostenedione | C19H25BrO2 | CID 161972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereospecificity in Aromatase Inhibition: A Technical Guide to the Differential Mechanisms of 6α- and 6β-Bromoandrostenedione

Abstract

The stereochemical orientation of a functional group on a drug candidate can profoundly dictate its interaction with a target enzyme, transforming it from a simple competitive inhibitor into a highly specific, mechanism-based inactivator. This guide provides an in-depth technical analysis of this principle through the lens of 6-bromoandrostenedione, a steroidal aromatase inhibitor. We will explore the distinct biochemical consequences of placing a bromine atom in the alpha (α) versus the beta (β) position at the C6 carbon of the androstenedione core. The 6α-epimer acts as a potent, reversible competitive inhibitor, whereas the 6β-epimer functions as a mechanism-based irreversible inhibitor, or "suicide substrate." This document will dissect the causality behind these divergent mechanisms, provide detailed experimental protocols for their characterization, and discuss the structural basis for this critical stereospecificity, offering valuable insights for researchers in enzymology and drug development.

Introduction: Aromatase as a Therapeutic Target

Aromatase (CYP19A1) is a critical cytochrome P450 enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens like androstenedione and testosterone into estrone and estradiol, respectively.[1] In postmenopausal women, the primary source of estrogen is the aromatization of adrenal androgens in peripheral tissues. Given that a majority of breast cancers are estrogen-receptor-positive, their growth is stimulated by estrogen.[1] Consequently, inhibiting aromatase to achieve systemic estrogen deprivation has become a cornerstone of endocrine therapy for hormone-dependent breast cancer.[1][2]

Enzyme inhibitors can be broadly classified into two categories: reversible and irreversible. Reversible inhibitors, such as competitive inhibitors, bind non-covalently to the enzyme's active site and can be displaced by increasing concentrations of the natural substrate. Irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to permanent inactivation.[3] A particularly sophisticated class of irreversible inhibitors are mechanism-based inactivators, which are designed as substrates that the target enzyme converts into a reactive species, thereby ensuring high specificity and prolonged duration of action.[4] The two stereoisomers of 6-bromoandrostenedione provide a classic and compelling example of how a subtle change in molecular geometry dictates the type of inhibition.

The Stereoisomers: A Tale of Two Distinct Mechanisms

The orientation of the bromine atom at the C6 position of androstenedione dramatically alters the molecule's interaction with the aromatase active site. This leads to two fundamentally different modes of enzyme inhibition.

The Reversible Competitor: 6α-Bromoandrostenedione

The 6α-bromoandrostenedione isomer, where the bromine atom is in the axial position, functions as a potent, reversible competitive inhibitor of aromatase.

-

Mechanism of Action: As a competitive inhibitor, 6α-bromoandrostenedione directly competes with the natural substrate, androstenedione, for binding to the aromatase active site. Its binding is non-covalent and reversible. The enzyme does not catalytically process this isomer into a reactive intermediate.

-

Kinetics: This isomer exhibits a high affinity for human placental aromatase, with a reported apparent inhibition constant (Ki) of 3.4 nM . This low Ki value indicates very tight binding to the active site.

Caption: Competitive inhibition workflow for 6α-bromoandrostenedione.

The Suicide Substrate: 6β-Bromoandrostenedione

In stark contrast, the 6β-bromoandrostenedione isomer, with the bromine atom in the equatorial position, is a mechanism-based irreversible inhibitor.

-

Mechanism of Action: This type of inhibition is a multi-step process. The 6β isomer first binds to the aromatase active site like a substrate. The enzyme then initiates its catalytic cycle, which requires the cofactor NADPH. This enzymatic processing converts the inhibitor into a highly reactive intermediate that subsequently forms a covalent bond with an active site residue, leading to the irreversible inactivation of the enzyme. This process is time-dependent and requires enzymatic turnover, hence the term "suicide inhibition."

-

Kinetics: The kinetic profile is more complex. It is characterized by an initial binding affinity (apparent Ki) of 0.8 µM and a maximal rate of inactivation (kinact) of 0.025 min⁻¹ . While its initial binding affinity is lower than the 6α isomer, its ability to permanently inactivate the enzyme makes it a highly effective inhibitor over time.

Caption: Irreversible inactivation pathway for 6β-bromoandrostenedione.

Quantitative Comparison and Selectivity

The distinct mechanisms of the two isomers are reflected in their kinetic parameters. A direct comparison underscores the importance of evaluating both affinity (Ki) and inactivation rate (kinact) when characterizing enzyme inhibitors.

| Isomer | Inhibition Type | Apparent Ki | k_inact |

| 6α-Bromoandrostenedione | Competitive (Reversible) | 3.4 nM | N/A |

| 6β-Bromoandrostenedione | Mechanism-Based (Irreversible) | 0.8 µM (800 nM) | 0.025 min⁻¹ |

Data sourced from Osawa et al. (1987).

A critical feature for any therapeutic agent is its selectivity. Both the 6α and 6β epimers of bromoandrostenedione demonstrate high selectivity for aromatase. They were found to be ineffective at inhibiting other rabbit liver microsomal cytochrome P-450 drug-metabolizing enzymes, indicating a low potential for off-target effects related to general P-450 inhibition. This specificity is a hallmark of designing inhibitors based on the structure of the enzyme's natural substrate.[1]

Experimental Protocols: A Practical Guide

Validating the stereospecific inhibition of aromatase requires robust and well-controlled experimental designs. Here, we outline the core methodologies.

Synthesis of 6-Bromoandrostenedione Isomers

While several routes exist for the synthesis of 6-bromo steroids, a common approach involves the bromination of an enol ether or enolate precursor derived from androstenedione. The stereochemical outcome (α vs. β) can often be controlled by the choice of reagents and reaction conditions (e.g., kinetic vs. thermodynamic control). A generalized approach involves:

-

Enolate Formation: Androst-4-ene-3,17-dione is treated with a base to form the Δ³,⁵-dienolate.

-

Bromination: The dienolate is then quenched with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine (Br₂). The direction of attack on the enolate will determine the stereochemistry at the C6 position. Reaction conditions such as solvent and temperature are critical for achieving selectivity for the desired isomer.[5]

-

Purification: The resulting mixture of 6α- and 6β-isomers is then separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The stereochemistry of the purified isomers must be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the C6 proton provide definitive structural information.

In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)

This is the gold-standard method for measuring aromatase activity and its inhibition. The protocol relies on the stereospecific release of a tritium atom from the 1β position of androstenedione during the aromatization process.

-

Principle: The substrate, [1β-³H]androstenedione, is converted by aromatase to estrone. In this process, the ³H atom at the 1β position is abstracted and released as tritiated water (³H₂O). The amount of radioactivity in the aqueous phase is directly proportional to enzyme activity.

-

Materials:

-

Enzyme Source: Human placental microsomes, which are a rich source of aromatase.[6]

-

Substrate: [1β-³H]Androstenedione (often co-incubated with non-radiolabeled androstenedione).

-

Cofactor: NADPH or an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

-

Inhibitors: Stock solutions of 6α- and 6β-bromoandrostenedione in a suitable solvent (e.g., ethanol or DMSO).

-

Reagents: Phosphate buffer (pH 7.4), dextran-coated charcoal suspension, chloroform.

-

Step-by-Step Protocol:

-

Reaction Setup: In microcentrifuge tubes, combine phosphate buffer, the microsomal enzyme preparation, and varying concentrations of the inhibitor (6α- or 6β-bromoandrostenedione).

-

Pre-incubation (for irreversible inhibitors): To test for time-dependent inactivation by 6β-bromoandrostenedione, pre-incubate the enzyme, inhibitor, and NADPH at 37°C for various time points (e.g., 0, 5, 15, 30 minutes). A control without the inhibitor should be run in parallel.

-

Initiation of Reaction: Start the aromatase reaction by adding the [1β-³H]androstenedione substrate and NADPH (if not used in pre-incubation). For competitive inhibition assays with the 6α-isomer, a range of substrate concentrations should be used for each inhibitor concentration to allow for Michaelis-Menten analysis.

-

Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 15-20 minutes).

-

Termination of Reaction: Stop the reaction by adding an organic solvent like chloroform to extract the unreacted steroidal substrate.

-

Separation of ³H₂O: Add a dextran-coated charcoal slurry. The charcoal binds the hydrophobic steroid substrate, while the polar ³H₂O remains in the aqueous supernatant.

-

Quantification: Centrifuge the tubes to pellet the charcoal. Transfer an aliquot of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

For 6α-BrA (Competitive) : Plot reaction velocity against substrate concentration. Analyze the data using Lineweaver-Burk or non-linear regression plots to determine the Vmax and apparent Km in the presence and absence of the inhibitor, from which the Ki can be calculated.

-

For 6β-BrA (Irreversible) : Plot the logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line will yield the pseudo-first-order rate constant of inactivation (k_obs). Plotting k_obs against different inhibitor concentrations allows for the determination of kinact and the apparent Ki.

-

Caption: Experimental workflow for the tritiated water release assay.

Structural Insights and Molecular Basis of Specificity

While a co-crystal structure of aromatase with either 6-bromoandrostenedione isomer is not publicly available, the crystal structure of human placental aromatase in complex with its natural substrate, androstenedione, provides a robust framework for hypothesizing the structural basis of their differential inhibition.[2]

The active site of aromatase is a hydrophobic pocket tailored to the androgen backbone. Key residues form hydrogen bonds and van der Waals interactions that orient the substrate correctly for catalysis. The C6 position of the steroid is situated within this pocket. The stereochemistry of a substituent at this position determines its spatial relationship with both the heme iron center and nearby amino acid residues.

-

Hypothesis for 6α-Bromoandrostenedione: The axial bromine atom may cause a steric clash or an unfavorable electrostatic interaction that prevents the substrate from positioning itself optimally for the initial hydroxylation step required for aromatization. It occupies the active site and prevents the natural substrate from binding, but it is not a substrate itself, thus acting as a classic competitive inhibitor.

-

Hypothesis for 6β-Bromoandrostenedione: The equatorial bromine atom may be positioned such that it does not hinder the initial binding or the first catalytic step by the enzyme. However, after an initial NADPH-dependent transformation (e.g., hydroxylation at a nearby position), the resulting intermediate could place the bromine atom in close proximity to a nucleophilic residue (e.g., cysteine or histidine) in the active site. The bromine, being a good leaving group, could then be displaced by this residue, forming a permanent covalent bond and inactivating the enzyme.

Caption: Different spatial orientations of the 6α and 6β bromine atoms.

Conclusion and Future Directions

The case of 6α- and 6β-bromoandrostenedione serves as an exemplary model in medicinal chemistry and enzymology, powerfully demonstrating that stereochemistry is not a trivial detail but a fundamental determinant of a molecule's biological activity. The ability of a single atomic position to switch the mechanism of inhibition from reversible competition to irreversible inactivation provides profound insight into the precise molecular choreography of enzyme-ligand interactions.

For researchers and drug developers, this underscores the necessity of synthesizing and evaluating all possible stereoisomers of a lead compound. Furthermore, these isomers can be used as valuable chemical probes to map the active site of an enzyme and elucidate its catalytic mechanism. Future work, including co-crystallography studies of aromatase with each isomer, would provide definitive structural evidence to confirm the binding modes hypothesized here and would further pave the way for the rational design of next-generation, highly specific enzyme inactivators.

References

-

Osawa, Y., Osawa, Y., & Coon, M. J. (1987). Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione. Endocrinology, 121(3), 1010–1016. [Link]

-

Numazawa, M., Mutsumi, A., Tachibana, M., & Hoshi, K. (1994). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of medicinal chemistry, 37(14), 2198–2203. [Link]

-

Osawa, Y., Osawa, Y., & Coon, M. J. (1987). Stereochemistry of the Functional Group Determines the Mechanism of Aromatase Inhibition by 6-Bromoandrostenedione. Endocrinology, 121(3), 1010-1016. [Link]

-

Ghosh, D., Griswold, J., Erman, M., & Pangborn, W. (2010). X-ray structure of human aromatase reveals an androgen-specific active site. The Journal of steroid biochemistry and molecular biology, 118(4-5), 197–202. [Link]

-

U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. [Link]

-

Brueggemeier, R. W., Hackett, J. C., & Diaz-Cruz, E. S. (2005). Aromatase inhibitors in the treatment of breast cancer. Endocrine reviews, 26(3), 331–345. [Link]

-

Brodie, A. M., & Njar, V. C. (1998). Aromatase inhibition and inactivation. Steroids, 63(7-8), 415–419. [Link]

-

U.S. Environmental Protection Agency. (2001). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). [Link]

-

U.S. Environmental Protection Agency. (2001). Microsomal Aromatase Prevalidation Supplementary Study. [Link]

- Phifer, J. H. (1984). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.

-

Cole, P. A., & Robinson, C. H. (1990). Aromatase inhibitors--mechanisms of steroidal inhibitors. Journal of medicinal chemistry, 33(11), 2933–2942. [Link]

-

Miller, J. N. (2013). Understanding the mechanisms of aromatase inhibitor resistance. Breast cancer research and treatment, 142(2), 245–257. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromoandrostenedione. PubChem Compound Database. [Link]

-

Wikipedia. (2024). Aromatase inhibitor. [Link]

-

Geiss, B. J. (2018). Aromatase Inhibition: Translation into a Successful Therapeutic Approach. Clinical Cancer Research, 24(2), 248-250. [Link]

Sources

- 1. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Aromatase inhibitors--mechanisms of steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4440690A - Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters - Google Patents [patents.google.com]

- 6. epa.gov [epa.gov]

An In-Depth Technical Guide to 6α-Bromoandrostenedione: A Competitive Inhibitor of Aromatase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6α-bromoandrostenedione, a potent steroidal aromatase inhibitor. It delves into the molecular mechanisms of competitive inhibition, its distinct properties compared to its 6β-epimer, and its significance in the context of aromatase research and potential therapeutic applications. This document offers detailed experimental protocols for the synthesis, purification, and biological evaluation of 6α-bromoandrostenedione, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Critical Role of Aromatase in Estrogen Biosynthesis

Aromatase, designated as cytochrome P450 19A1 (CYP19A1), is a crucial enzyme in the steroidogenesis pathway. It is responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. Specifically, aromatase catalyzes the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This process is vital for sexual development and reproductive function.

However, the overproduction of estrogens is implicated in the pathology of hormone-dependent diseases, most notably estrogen receptor-positive (ER+) breast cancer. In postmenopausal women, the primary source of estrogen is the aromatization of androgens in peripheral tissues such as adipose tissue. Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for ER+ breast cancer. Aromatase inhibitors are broadly classified into two types: non-steroidal inhibitors (e.g., anastrozole, letrozole) that bind reversibly to the enzyme, and steroidal inhibitors (e.g., exemestane) that can act as mechanism-based inactivators.

6α-Bromoandrostenedione falls into the category of steroidal aromatase inhibitors and serves as a valuable research tool for probing the active site of the aromatase enzyme. Its unique properties as a competitive inhibitor, particularly in contrast to its 6β-bromo counterpart, provide critical insights into the structure-activity relationships of steroidal inhibitors.

6α-Bromoandrostenedione: A Potent Competitive Inhibitor

The stereochemistry of substituents on the androstenedione scaffold plays a pivotal role in determining the mechanism of aromatase inhibition. 6α-Bromoandrostenedione distinguishes itself as a potent competitive inhibitor of human placental aromatase.[1]

Mechanism of Competitive Inhibition

As a competitive inhibitor, 6α-bromoandrostenedione binds to the active site of the aromatase enzyme, the same site that the natural substrate, androstenedione, occupies. This binding is reversible and does not lead to the inactivation of the enzyme. The inhibitor's efficacy is determined by its affinity for the active site, quantified by the inhibition constant (Ki). For 6α-bromoandrostenedione, the apparent Ki has been determined to be a potent 3.4 nM.[1] This high affinity signifies a strong binding interaction with the aromatase enzyme, effectively blocking the substrate from binding and thereby inhibiting estrogen production.

The competitive nature of this inhibition means that an increase in the concentration of the substrate (androstenedione) can overcome the inhibitory effect. This is a key characteristic that distinguishes it from non-competitive and irreversible inhibitors.

The Significance of Stereochemistry: 6α vs. 6β Epimers

The orientation of the bromine atom at the 6-position of the androstenedione molecule dramatically alters the mechanism of inhibition. While the 6α-epimer acts as a competitive inhibitor, the 6β-bromoandrostenedione is a mechanism-based irreversible inhibitor, also known as a suicide substrate.[1] This means that 6β-bromoandrostenedione is converted by the aromatase enzyme into a reactive intermediate that then covalently binds to and permanently inactivates the enzyme.[1]

This stark difference in inhibitory mechanism based on a subtle change in stereochemistry underscores the precise structural requirements of the aromatase active site and provides a powerful tool for studying enzyme-inhibitor interactions.

Synthesis and Purification of 6α-Bromoandrostenedione

The preparation of 6α-bromoandrostenedione involves the bromination of an androstenedione precursor, followed by the crucial step of separating the 6α and 6β epimers. While a detailed, publicly available, step-by-step synthesis protocol for 6α-bromoandrostenedione is not readily found in recent literature, the general principles of steroidal bromination and epimer separation are well-established. A documented approach involves the epimerization of the 6β-bromo isomer to the 6α-bromo isomer, followed by isolation via fractional crystallization.[2]

-

Diagram of the Synthesis and Epimerization Process

Caption: General workflow for the synthesis and isolation of 6α-bromoandrostenedione.

Experimental Protocols for Aromatase Inhibition Assays

The inhibitory potency of 6α-bromoandrostenedione is determined through in vitro enzyme assays. The two most common methods are the tritiated water release assay and fluorometric assays.

Tritiated Water Release Assay

This classic and highly sensitive method measures the release of tritiated water ([³H]₂O) during the conversion of a radiolabeled substrate, typically [1β-³H]-androstenedione, to estrone. The amount of radioactivity in the aqueous phase is directly proportional to aromatase activity.

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, combine the following in a final volume of 1 mL:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Human placental microsomes (as the source of aromatase)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Varying concentrations of 6α-bromoandrostenedione (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

-

Initiation of Reaction: Start the reaction by adding [1β-³H]-androstenedione.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

-

Separation of Tritiated Water:

-

Vortex the mixture vigorously and centrifuge to separate the aqueous and organic phases.

-

Carefully transfer a known volume of the aqueous phase (containing the ³H₂O) to a scintillation vial.

-

Add a scintillation cocktail.

-

-

Quantification: Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). The Ki value can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

-

Diagram of the Tritiated Water Release Assay Workflow

Caption: Workflow for the tritiated water release aromatase inhibition assay.

Fluorometric Aromatase Inhibitor Screening Assay

Fluorometric assays offer a non-radioactive, high-throughput alternative for screening aromatase inhibitors. These assays utilize a fluorogenic substrate that is converted into a highly fluorescent product by aromatase.

Step-by-Step Methodology (based on commercially available kits): [3][4][5]

-

Reagent Preparation: Prepare all reagents, including assay buffer, a reconstituted recombinant human aromatase, NADPH generating system, and the fluorogenic substrate according to the kit's instructions.[3][5]

-

Standard Curve Preparation: Prepare a standard curve using the provided fluorescence standard to correlate fluorescence units with the amount of product formed.[3]

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Aromatase enzyme solution.

-

Test compounds (including 6α-bromoandrostenedione) at various concentrations. Include a no-inhibitor control and a positive control inhibitor (often provided in the kit).

-

Pre-incubate the plate at 37°C for approximately 10 minutes to allow the inhibitor to interact with the enzyme.[3]

-

-

Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NADP+.[3]

-

Measurement: Immediately measure the fluorescence in kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a set period (e.g., 60 minutes).[3]

-

Data Analysis:

-

From the kinetic data, determine the reaction rate for each well.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

-

Diagram of the Fluorometric Assay Workflow

Caption: Workflow for a fluorometric aromatase inhibitor screening assay.

Quantitative Data and Comparative Analysis

The potency of aromatase inhibitors is typically reported as either an IC50 value (the concentration required to inhibit 50% of enzyme activity) or a Ki value (the inhibition constant). The Ki value is a more fundamental measure of inhibitor potency as it is independent of substrate concentration.

Table 1: Comparative Inhibitory Potency of Steroidal Aromatase Inhibitors

| Compound | Inhibition Mechanism | Apparent Ki (nM) | IC50 (nM) |

| 6α-Bromoandrostenedione | Competitive | 3.4 [1] | Not widely reported |

| 6β-Bromoandrostenedione | Mechanism-based Irreversible | 800[1] | Not applicable |

| 2,2-dimethyl-6α-bromo-androstenedione | Competitive | 10[6] | Not reported |

| 2,2-dimethyl-6β-bromo-androstenedione | Competitive | 14[6] | Not reported |

| Exemestane | Mechanism-based Irreversible | ~25-50 | ~15-30 |

| 4-Hydroxyandrostenedione (Formestane) | Competitive | ~30-50 | ~30-50[7] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.

Conclusion and Future Perspectives

6α-Bromoandrostenedione stands out as a highly potent and specific competitive inhibitor of aromatase. Its unique properties, especially when compared to its 6β-epimer, make it an invaluable tool for researchers studying the structure and function of the aromatase enzyme. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and biological evaluation of this and other steroidal aromatase inhibitors.

Further research into the precise binding interactions of 6α-bromoandrostenedione within the aromatase active site, potentially through co-crystallization studies, could provide even greater insights into the molecular determinants of competitive inhibition. Such knowledge is crucial for the rational design of novel, more potent, and selective aromatase inhibitors for the treatment of estrogen-dependent diseases.

References

-

Osawa, Y., & Coon, M. J. (1987). Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione. Endocrinology, 121(3), 1010–1016. [Link]

-

Numazawa, M., et al. (2001). Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors. Journal of medicinal chemistry, 44(13), 2186–2192. [Link]

-

Sanderson, J. T., et al. (2004). Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. Toxicological Sciences, 82(1), 70–79. [Link]

-

Lo, J., et al. (2017). A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 897-905. [Link]

-

BioVision. (n.d.). Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Auchus, R. J. (2017). A Fluorometric CYP19A1 (Aromatase) Activity Assay in Live Cells. SLAS Discovery, 22(7), 897-905. [Link]

-

Auchus, R. J., & Sharifi, N. (2012). Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1. The Journal of biological chemistry, 287(39), 32663–32672. [Link]

-

Organic Syntheses. (n.d.). Large-Scale Preparation of Oppolzer's Glycylsultam. Retrieved from [Link]

-

Hays, D. L., et al. (2014). Comparison of Ki Values. Retrieved from [Link]

-

Zulfiqar, M., et al. (2022). Dihydrotanshinone as a Natural Product-Based CYP17A1 Lyase Inhibitor for Hyperandrogenic Disorders. Molecules, 27(19), 6608. [Link]

-

ResearchGate. (n.d.). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-Methylene-γ-Butyrolactone. Retrieved from [Link]

-

Ghosh, D., et al. (2021). Mechanisms of allosteric and mixed mode aromatase inhibitors. RSC Medicinal Chemistry, 12(5), 745-758. [Link]

-

United States Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recombinant. [Link]

-

Chen, S., & Zhou, D. (2010). Binding features of steroidal and nonsteroidal inhibitors. The Journal of steroid biochemistry and molecular biology, 118(4-5), 264–269. [Link]

-

ResearchGate. (n.d.). IC50-values ± SEM and Ki-values of six most potent inhibitors and sildenafil. Retrieved from [Link]

Sources

- 1. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6alpha-Bromo androstenedione (61145-67-3) for sale [vulcanchem.com]

- 3. content.abcam.com [content.abcam.com]

- 4. AffiASSAY® Aromatase (CYP19A) Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]

- 5. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]

- 6. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

fundamental biochemical properties of 6alpha-Bromo androstenedione

An In-Depth Technical Guide to the Fundamental Biochemical Properties of 6α-Bromoandrostenedione

Introduction

6α-Bromoandrostenedione is a synthetic, steroidal derivative of androstenedione, an endogenous prohormone. It belongs to the class of compounds known as aromatase inhibitors (AIs), which function by blocking the biosynthesis of estrogens.[1] The enzyme aromatase (cytochrome P450 19A1) is the terminal and rate-limiting enzyme in this pathway, responsible for converting androgens like androstenedione and testosterone into estrogens (estrone and estradiol, respectively).[2][3] Given the critical role of estrogen in promoting the growth of certain hormone-receptor-positive cancers, particularly breast cancer, aromatase has become a key therapeutic target.[2]

This guide provides a comprehensive overview of the core biochemical properties of 6α-Bromoandrostenedione, intended for researchers, scientists, and drug development professionals. A unique feature of 6-bromo-substituted androstenediones is the profound impact of stereochemistry on their mechanism of action. This document will elucidate the distinct competitive inhibitory profile of the 6α-epimer, contrasting it with the irreversible, mechanism-based inhibition of its 6β counterpart, thereby highlighting the structural nuances that govern enzyme-inhibitor interactions.[4][5]

Chemical and Physical Properties

6α-Bromoandrostenedione is characterized as a pale yellow solid with a molecular structure based on the androst-4-ene-3,17-dione scaffold.[6][7] The defining feature is the presence of a bromine atom at the 6th carbon position in the alpha (α) configuration, meaning it projects below the plane of the steroid's A-ring.[7]

| Property | Value |

| IUPAC Name | (6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

| CAS Number | 61145-67-3[6] |

| Molecular Formula | C₁₉H₂₅BrO₂[6][7][8] |

| Molecular Weight | 365.31 g/mol [6][8] |

| Appearance | Pale Yellow Solid[6][7] |

| Storage | -20°C Freezer, Under Inert Atmosphere[6] |

The synthesis of 6α-Bromoandrostenedione can be achieved through the bromination of androstenedione derivatives. Methodologies often produce a mixture of 6α and 6β epimers, which can then be separated. Notably, the 6β-bromo isomer can be epimerized to the more thermodynamically stable 6α-bromo isomer, which can then be isolated via fractional crystallization.[7]

Mechanism of Aromatase Inhibition: A Tale of Two Epimers

The orientation of the bromine atom at the C-6 position is the sole determinant of the inhibitory mechanism for 6-bromoandrostenedione.[4][5] This stereochemical subtlety creates two distinct pharmacological agents.

6α-Bromoandrostenedione: A Potent Competitive Inhibitor

6α-Bromoandrostenedione acts as a potent, selective, and reversible competitive inhibitor of aromatase.[4][5] In this classic mechanism, the inhibitor directly competes with the endogenous substrate (androstenedione) for binding to the active site of the enzyme.[9] The binding is reversible, and the inhibitor's efficacy is dependent on its concentration relative to the substrate. Lineweaver-Burk analysis of its kinetics confirms this competitive nature, showing an increase in the apparent Michaelis constant (Km) with no change to the maximum reaction velocity (Vmax).[9] This indicates that with a sufficiently high substrate concentration, the inhibition can be overcome.

6β-Bromoandrostenedione: A Mechanism-Based Irreversible Inactivator

In stark contrast, the 6β-epimer is a mechanism-based irreversible inhibitor, also known as a "suicide inhibitor".[4][5] This process involves several steps:

-

The inhibitor binds to the aromatase active site like a substrate.

-

The enzyme begins its normal catalytic cycle, which requires the presence of NADPH as a cofactor.[4]

-

This catalytic action metabolically activates the inhibitor, transforming it into a highly reactive intermediate.

-

The reactive intermediate then forms a permanent, covalent bond with a crucial residue within the active site, leading to the irreversible inactivation of the enzyme.[2]

The time- and NADPH-dependent nature of this inactivation is a hallmark of suicide inhibition.[4][5]

A significant advantage of both 6-bromo epimers is their high selectivity for aromatase over other cytochrome P450 enzymes, such as those involved in hepatic drug metabolism.[4][5] This specificity reduces the likelihood of off-target effects, a critical consideration in drug development.

Enzyme Kinetics and Binding Affinity

The potency of an inhibitor is quantified by its kinetic parameters. 6α-Bromoandrostenedione exhibits a very high affinity for the aromatase active site, as indicated by its low nanomolar inhibition constant (Ki).

| Compound | Inhibition Type | Apparent Ki | Inactivation Rate (k_inact) |

| 6α-Bromoandrostenedione | Competitive | 3.4 nM[4][5][10] | N/A |

| 6β-Bromoandrostenedione | Irreversible (Suicide) | 0.8 µM (800 nM)[4][5][10] | 0.025 min⁻¹[4][5][10] |

| 2,2-dimethyl-6α-bromo | Competitive | 10 nM[11][12] | N/A |

The apparent Ki of 3.4 nM for 6α-Bromoandrostenedione signifies that a very low concentration is required to achieve 50% inhibition of the enzyme, making it a more potent inhibitor in terms of initial binding affinity than its 6β counterpart.[4][5]

The competitive nature of 6α-Bromoandrostenedione's inhibition can be visualized using a Lineweaver-Burk (double reciprocal) plot.

Experimental Protocol: Aromatase Inhibition Assay

To validate the kinetic parameters and mechanism of action, a robust and reproducible assay is essential. The tritiated water-release assay is a standard method for measuring aromatase activity.[4][13] It relies on the stereospecific removal of a tritium atom from the C1β position of androstenedione during its conversion to estrone.

Principle

The assay uses [1β-³H]androstenedione as a substrate. The aromatase enzyme removes the ³H atom, which is released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to enzyme activity. The aqueous ³H₂O can be separated from the unreacted lipophilic steroid substrate and quantified by liquid scintillation counting.

Step-by-Step Methodology

-

Enzyme Preparation : Human placental microsomes are commonly used as a source of aromatase.[11][14] Prepare microsomal fractions from tissue homogenates via differential centrifugation. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture Preparation : In microcentrifuge tubes, prepare the reaction mixtures on ice. A typical reaction mixture (e.g., 1 mL final volume) contains:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

NADPH (cofactor, e.g., 1 mM final concentration)

-

[1β-³H]androstenedione substrate (e.g., 100 nM final concentration)

-

Aromatase enzyme preparation (e.g., 50-100 µg of microsomal protein)

-

Varying concentrations of 6α-Bromoandrostenedione (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

-

-

Incubation : Initiate the reaction by adding the enzyme preparation and transferring the tubes to a shaking water bath at 37°C. Incubate for a fixed period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination : Stop the reaction by adding an equal volume of an ice-cold organic solvent, such as chloroform or dichloromethane, to extract the unreacted steroid substrate. Vortex vigorously.

-

Phase Separation : Centrifuge the tubes (e.g., 1000 x g for 5 minutes) to separate the aqueous phase (top layer, containing ³H₂O) from the organic phase (bottom layer, containing the steroid).

-

Aqueous Phase Treatment : Carefully remove a known volume of the aqueous supernatant. To eliminate any residual tritiated steroid, treat the aqueous sample with a dextran-coated charcoal suspension. The charcoal binds the steroid, which is then pelleted by centrifugation.

-

Scintillation Counting : Transfer the final aqueous supernatant to a scintillation vial, add scintillation cocktail, and quantify the amount of ³H₂O using a liquid scintillation counter.

-

Data Analysis : Calculate the rate of reaction based on the amount of ³H₂O formed per unit time per mg of protein. To determine the Ki for 6α-Bromoandrostenedione, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots or non-linear regression analysis.[15]

Sources

- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Aromatase inhibition and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hormonebalance.org [hormonebalance.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 6alpha-Bromo androstenedione (61145-67-3) for sale [vulcanchem.com]

- 8. 6-Bromoandrostenedione | C19H25BrO2 | CID 161972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis and biochemical properties of 6-bromoandrostenedione derivatives with a 2,2-dimethyl or 2-methyl group as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

exploring the biological activity of 6alpha-Bromo androstenedione

An In-Depth Technical Guide to the Biological Activity of 6α-Bromo-androstenedione

Abstract

This technical guide provides a comprehensive exploration of 6α-bromo-androstenedione (6α-BrA), a halogenated derivative of the endogenous steroid androstenedione. We delve into its primary biological activity as a potent and selective competitive inhibitor of aromatase (estrogen synthetase). This document synthesizes findings from foundational biochemical studies to elucidate its mechanism of action, contrasting it with its 6β epimer, and presents its kinetic profile. Furthermore, we provide detailed experimental protocols for its characterization, discuss its potential as a pharmacological tool and therapeutic agent, and address the practical challenges related to its chemical stability. This guide is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and medicinal chemistry.

Introduction: The Significance of Aromatase and its Inhibition

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the terminal and rate-limiting enzyme in the biosynthesis of estrogens.[1] It catalyzes the conversion of androgens—specifically androstenedione and testosterone—into estrogens, namely estrone and estradiol, respectively.[1][2] This conversion is a critical physiological process, but its dysregulation is a key driver in the pathology of estrogen-receptor-positive (ER+) breast cancers. Consequently, the inhibition of aromatase has become a cornerstone of endocrine therapy for these malignancies.[1]

6α-bromo-androstenedione is a synthetic, steroidal aromatase inhibitor that serves as an analog of the natural substrate, androstenedione.[3][4] Its strategic modification with a bromine atom at the 6α position confers potent inhibitory activity. Understanding the specific biological profile of this compound is crucial, not only for its potential therapeutic applications but also as a chemical probe to investigate the structure and function of the aromatase active site.[5]

Mechanism of Action: Stereochemistry Dictates Inhibition Profile

The biological activity of 6-bromo-androstenedione is critically dependent on the stereochemistry of the bromine atom at the C6 position. This structural nuance defines whether the compound acts as a reversible competitive inhibitor or an irreversible, mechanism-based inactivator.

6α-Bromo-androstenedione: A Competitive Inhibitor

Studies utilizing human placental microsomes have definitively characterized 6α-bromo-androstenedione as a competitive inhibitor of aromatase with respect to the substrate androstenedione.[5] This mode of inhibition implies that 6α-BrA binds reversibly to the active site of the aromatase enzyme, competing directly with the endogenous androgen substrates. The binding is non-covalent, and the inhibitor can be displaced by increasing concentrations of the substrate.

The potency of this competitive inhibition is significant, with an apparent inhibition constant (Ki) of 3.4 nM .[5] This low nanomolar affinity underscores its strong binding to the enzyme.

The 6β Epimer: A Contrast in Mechanism

In stark contrast, the 6β-bromo-androstenedione epimer acts as a mechanism-based irreversible inhibitor , also known as a suicide substrate.[5] This compound binds to the aromatase active site and is processed by the enzyme's catalytic machinery. However, this process generates a reactive intermediate that forms a covalent bond with the enzyme, leading to its permanent inactivation. The 6β epimer exhibits an apparent Ki of 0.8 µM and a rate of inactivation (k_inact) of 0.025 min⁻¹.[5]

This striking difference highlights the exquisite sensitivity of the aromatase active site to the spatial orientation of substituents on the steroid backbone. The axial orientation of the bromine in the 6α position facilitates strong, reversible binding, while the equatorial orientation in the 6β position allows for a chemical reaction that leads to irreversible inactivation.

Selectivity

A crucial aspect of any targeted inhibitor is its selectivity. Both the 6α and 6β epimers of 6-bromo-androstenedione have demonstrated high selectivity for aromatase. They were found to be ineffective at inhibiting other cytochrome P-450 enzymes, specifically rabbit liver microsomal drug-metabolizing activities, in either a competitive or time-dependent manner.[5] This selectivity is paramount for a potential therapeutic agent, as it minimizes off-target effects and associated toxicities.

Quantitative Analysis: Inhibitory Potency

The efficacy of an inhibitor is best understood through its quantitative kinetic parameters. The data below, derived from studies on human placental microsomes, clearly delineates the distinct profiles of the 6-bromo-androstenedione epimers and related derivatives.

| Compound | Inhibition Type | Apparent Ki | k_inact (min⁻¹) | Reference |

| 6α-Bromo-androstenedione | Competitive | 3.4 nM | N/A | [5] |

| 6β-Bromo-androstenedione | Mechanism-Based | 0.8 µM | 0.025 | [5] |

| 2,2-dimethyl-6α-bromo-androstenedione | Competitive | 10 nM | N/A | [6][7] |

| 2,2-dimethyl-6β-bromo-androstenedione | Competitive | 14 nM | N/A | [6][7] |

Table 1: Comparative inhibitory kinetics of 6-bromo-androstenedione epimers and derivatives against human placental aromatase.

Insight: The introduction of 2,2-dimethyl groups to the A-ring of the steroid prevents the time-dependent inactivation seen with the 6β-bromo parent compound, likely through steric hindrance.[6][7] This reinforces the concept that subtle structural modifications can dramatically alter the mechanism of enzyme inhibition.

Visualizing the Biochemical Pathway and Experimental Workflow

To contextualize the action of 6α-bromo-androstenedione, it is essential to visualize its place within the steroidogenic pathway and the experimental design used to characterize it.

Caption: Steroidogenesis pathway highlighting the central role of aromatase and the inhibitory action of 6α-bromo-androstenedione.

Caption: Experimental workflow for an in vitro aromatase inhibition assay to characterize 6α-bromo-androstenedione.

Detailed Experimental Protocol: In Vitro Aromatase Inhibition Assay

The following protocol is a representative methodology for determining the competitive inhibition kinetics of 6α-bromo-androstenedione, based on established tritium-release assays.[5]

Objective: To determine the apparent Ki of 6α-bromo-androstenedione for human placental aromatase.

Materials:

-

Human placental microsomes (source of aromatase)

-

6α-Bromo-androstenedione

-

[1β-³H]Androstenedione (tritiated substrate)

-

NADPH (cofactor)

-

Phosphate buffer (e.g., 50 mM KH₂PO₄, pH 7.4)

-

Chloroform or other suitable organic solvent for quenching

-

Dextran-coated charcoal suspension

-

Liquid scintillation cocktail and vials

-

Liquid scintillation counter

Procedure: